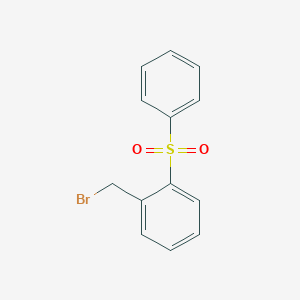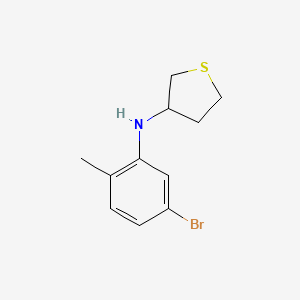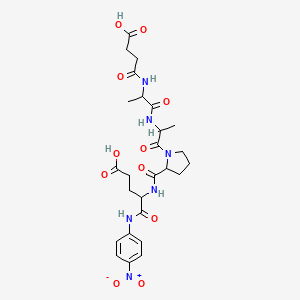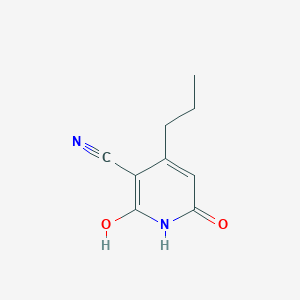
N-(4-fluoropyridin-2-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoropyridin-2-yl)pivalamide is a chemical compound with the empirical formula C₁₁H₁₂FIN₂O₂ and a molecular weight of 350.13 g/mol . It features a pivalamide group attached to a pyridine ring, with a fluorine atom at the 4-position of the pyridine ring. The pivalamide moiety provides steric hindrance, affecting the compound’s reactivity and properties.
Métodos De Preparación
Synthetic Routes::
Direct Synthesis: One common method involves the direct reaction of 4-fluoropyridine with pivaloyl chloride (pivalamide precursor) in the presence of a base like triethylamine. The resulting N-(4-fluoropyridin-2-yl)pivalamide forms as a solid product.
Amide Formation: Alternatively, 4-fluoropyridine can react with pivalic acid to form the corresponding pivalamide, which then undergoes amide formation with ammonia or an amine to yield the target compound.
Industrial Production:: Industrial-scale production typically employs the direct synthesis method due to its efficiency and simplicity.
Análisis De Reacciones Químicas
Reactivity::
Substitution Reactions: N-(4-fluoropyridin-2-yl)pivalamide can undergo nucleophilic substitution reactions at the fluorine position.
Reduction: Reduction of the carbonyl group in the pivalamide moiety can yield the corresponding alcohol.
Oxidation: Oxidation of the amide nitrogen can lead to the corresponding nitrile.
Base: Triethylamine or other tertiary amines for amide formation.
Acid Chloride: Pivaloyl chloride for direct synthesis.
Reducing Agents: Sodium borohydride (NaBH₄) for reduction reactions.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Direct synthesis yields this compound.
- Reduction produces the corresponding alcohol.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Pesticide Development: The fluorine substitution may enhance pesticidal properties.
Materials Science: It could serve as a building block for functional materials.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. its steric hindrance and fluorine substitution likely influence interactions with biological targets.
Comparación Con Compuestos Similares
N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide: shares some similarities but differs in the cyano group instead of the formyl group.
N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide: features an aromatic ring substitution.
Propiedades
Fórmula molecular |
C10H13FN2O |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
N-(4-fluoropyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H13FN2O/c1-10(2,3)9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) |
Clave InChI |
YWVZCHPNEHDOFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=NC=CC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)

![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)
![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)

![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)




![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)

![2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)
